

### Synthesis Protocol for 3CLpro Inhibitor JZD-07

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |  |           |  |
|----------------------|-----------|--|-----------|--|
| Compound Name:       | JZD-07    |  |           |  |
| Cat. No.:            | B15566857 |  | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the laboratory synthesis of **JZD-07**, a nonpeptidic and noncovalent small molecule inhibitor of SARS-CoV-2 3CL protease (3CLpro). The information is compiled from the supplementary data of the publication "Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate" published in the Journal of Medicinal Chemistry.

**Chemical Information** 

| Compound Name | IUPAC Name                                                                              | Chemical Formula | Molecular Weight |
|---------------|-----------------------------------------------------------------------------------------|------------------|------------------|
| JZD-07        | 4-(4-(3,4-dichlorophenyl)-2-(morpholinomethyl)pip erazine-1-carbonyl)quinolin-2(1H)-one | C25H26Cl2N4O3    | 501.41 g/mol     |

## **Experimental Protocol**

The synthesis of **JZD-07** is a multi-step process involving the preparation of key intermediates. The following protocol outlines the general steps for the synthesis of the final compound and its precursors.



# Synthesis of Intermediate 1: tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate

To a solution of 1-(3,4-dichlorophenyl)piperazine (1.0 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and triethylamine (TEA) (1.5 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

# Synthesis of Intermediate 2: tert-butyl 4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carboxylate

Intermediate 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. sec-Butyllithium (s-BuLi) (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour at the same temperature. N-Boc-morpholine (1.3 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

## Synthesis of Intermediate 3: 1-(3,4-dichlorophenyl)-3-(morpholinomethyl)piperazine

Intermediate 2 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude product, which is used in the next step without further purification.

# Final Synthesis of JZD-07: 4-(4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carbonyl)quinolin-2(1H)-one

To a solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) are added, and the mixture is stirred for 30



minutes. Intermediate 3 (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography to afford **JZD-07**.

#### **Data Presentation**

Table 1: Summary of Reagents for JZD-07 Synthesis

| Step   | Starting Material                                                                          | Reagents                                                                                                                   | Solvent                    |
|--------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|----------------------------|
| Step 1 | 1-(3,4-<br>dichlorophenyl)pipera<br>zine                                                   | Di-tert-butyl<br>dicarbonate (Boc2O),<br>Triethylamine (TEA)                                                               | Dichloromethane<br>(DCM)   |
| Step 2 | tert-butyl 4-(3,4-<br>dichlorophenyl)pipera<br>zine-1-carboxylate                          | sec-Butyllithium (s-<br>BuLi), N-Boc-<br>morpholine                                                                        | Tetrahydrofuran (THF)      |
| Step 3 | tert-butyl 4-(3,4-<br>dichlorophenyl)-2-<br>(morpholinomethyl)pip<br>erazine-1-carboxylate | Trifluoroacetic acid<br>(TFA)                                                                                              | Dichloromethane<br>(DCM)   |
| Step 4 | 2-oxo-1,2-<br>dihydroquinoline-4-<br>carboxylic acid,<br>Intermediate 3                    | 1- Hydroxybenzotriazole (HOBt), 1-Ethyl-3-(3- dimethylaminopropyl)c arbodiimide (EDCI), N,N- Diisopropylethylamine (DIPEA) | Dimethylformamide<br>(DMF) |

Note: This table provides a general overview. For precise stoichiometry and reaction conditions, refer to the original publication.

# Visualizations Synthesis Workflow of JZD-07











Click to download full resolution via product page

Caption: Synthetic scheme for the preparation of **JZD-07**.



# Signaling Pathway Context: Inhibition of SARS-CoV-2 Replication



Click to download full resolution via product page

Caption: Mechanism of action of **JZD-07** in inhibiting viral replication.

 To cite this document: BenchChem. [Synthesis Protocol for 3CLpro Inhibitor JZD-07].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566857#jzd-07-synthesis-protocol-for-laboratory-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com